molecular formula C10H14O2 B14453632 5-(Hydroxymethyl)-2-(propan-2-yl)phenol CAS No. 77311-68-3

5-(Hydroxymethyl)-2-(propan-2-yl)phenol

Cat. No.: B14453632
CAS No.: 77311-68-3
M. Wt: 166.22 g/mol
InChI Key: UNNQYEJIPIBHFS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(propan-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. For example, the reaction of 2-(propan-2-yl)phenol with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Catalysts and solvents are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenolic hydroxyl group can be reduced to form a corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)-2-(propan-2-yl)phenol.

    Reduction: Formation of 5-(hydroxymethyl)-2-(propan-2-yl)cyclohexane.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

5-(Hydroxymethyl)-2-(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-2-(propan-2-yl)phenol
  • 3-(Hydroxymethyl)-2-(propan-2-yl)phenol
  • 5-(Hydroxymethyl)-2-(methyl)phenol

Uniqueness

5-(Hydroxymethyl)-2-(propan-2-yl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

77311-68-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-(hydroxymethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,11-12H,6H2,1-2H3

InChI Key

UNNQYEJIPIBHFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CO)O

Origin of Product

United States

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